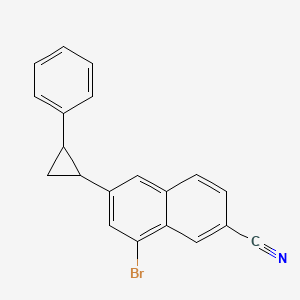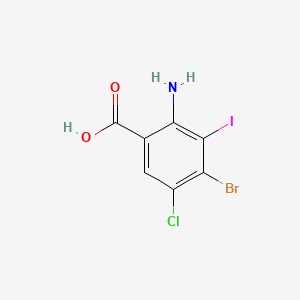
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula C7H3BrClINO2. This compound is of interest due to its unique combination of halogen atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of an amino-substituted benzoic acid derivative. The process may include:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Sequential halogenation: using bromine, chlorine, and iodine under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must ensure precise control over reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and amino group can participate in various interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Iodobenzoic acid
Uniqueness
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is unique due to the presence of multiple halogen atoms and an amino group on the same aromatic ring
Propiedades
Fórmula molecular |
C7H4BrClINO2 |
|---|---|
Peso molecular |
376.37 g/mol |
Nombre IUPAC |
2-amino-4-bromo-5-chloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
Clave InChI |
HDMUYGIJTUZZJN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)I)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


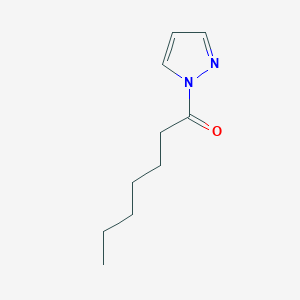
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
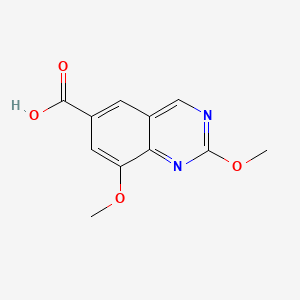
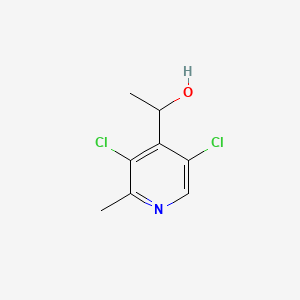
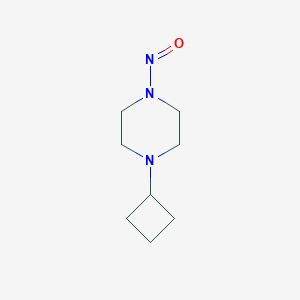
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
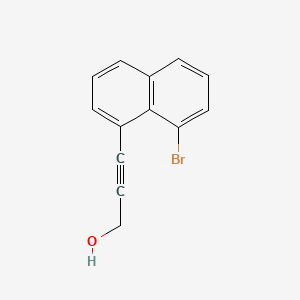

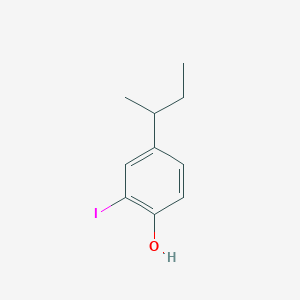

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)


